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molecular formula C10H11NO3 B1346142 Ethyl 3-oxo-3-(pyridin-3-yl)propanoate CAS No. 6283-81-4

Ethyl 3-oxo-3-(pyridin-3-yl)propanoate

Cat. No. B1346142
M. Wt: 193.2 g/mol
InChI Key: APQGYFNHIWMRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07262201B1

Procedure details

The starting material was prepared using an analogous procedure to that described in Example 9. Ethyl-2-(3-pyridylcarbonyl)acetate (1 g, 5.18 mmol) was treated with hydrazine hydrate (251 μl, 5.2 mmol) to give 3-(3-pyridyl)-4,5-dihydro-1H-pyrazol-5-one (413 mg, 50%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
251 μL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][C:6]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)=O)C.O.[NH2:16][NH2:17]>>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:6]2[CH2:5][C:4](=[O:3])[NH:17][N:16]=2)[CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)OC(CC(=O)C=1C=NC=CC1)=O
Name
Quantity
251 μL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NNC(C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 413 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 49.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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